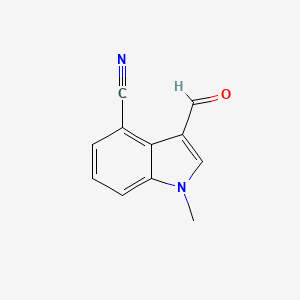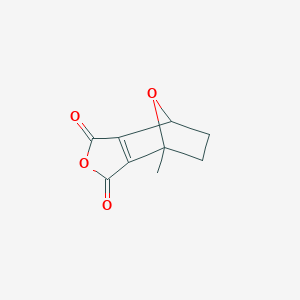
o-n-Amyl-m-cresol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of o-n-Amyl-m-cresol typically involves the reaction of m-cresol with valeric acid or its derivatives. This reaction is carried out under specific conditions to ensure the formation of the desired product .
Industrial Production Methods: : Industrial production of this compound involves a cost-effective process that includes the reaction of m-cresol with valeric acid, followed by purification steps to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions: : o-n-Amyl-m-cresol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different applications .
Common Reagents and Conditions: : Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired outcome .
Major Products Formed: : The major products formed from the reactions of this compound include derivatives with enhanced antiseptic properties. These derivatives are used in various pharmaceutical formulations .
Wissenschaftliche Forschungsanwendungen
Chemistry: : In chemistry, o-n-Amyl-m-cresol is used as a precursor for synthesizing other compounds with antiseptic properties. It is also used in the development of antimicrobial coatings .
Biology: : In biological research, this compound is studied for its effects on bacterial and viral infections. It is used in experiments to understand its mechanism of action and potential therapeutic applications .
Medicine: : In medicine, this compound is used in throat lozenges to treat sore throat and minor mouth infections. It is also being researched for its potential use in treating other infections .
Industry: : In the industrial sector, this compound is used in the production of antimicrobial films and coatings.
Wirkmechanismus
o-n-Amyl-m-cresol exerts its effects by blocking sodium channels in a manner similar to local anesthetics. This action disrupts the function of bacterial and viral cells, leading to their inactivation. The compound’s antibacterial and antiviral properties are due to its ability to interfere with the cellular processes of these microorganisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Dichlorobenzyl alcohol
- Hexylresorcinol
- Cetylpyridinium chloride
- Dequalinium
Comparison: : Compared to similar compounds, o-n-Amyl-m-cresol is unique due to its specific structure, which includes a pentyl group attached to the sixth carbon atom of m-cresol. This structure enhances its antiseptic properties and makes it particularly effective in treating mouth and throat infections .
Eigenschaften
Molekularformel |
C12H18O |
|---|---|
Molekulargewicht |
178.27 g/mol |
IUPAC-Name |
3-methyl-2-pentylphenol |
InChI |
InChI=1S/C12H18O/c1-3-4-5-8-11-10(2)7-6-9-12(11)13/h6-7,9,13H,3-5,8H2,1-2H3 |
InChI-Schlüssel |
DWKQNRUYIOGYLP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=C(C=CC=C1O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


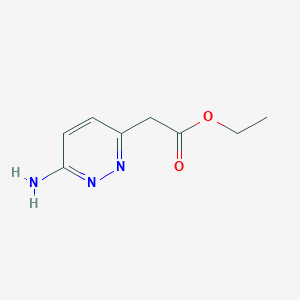
![4-Methyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carbaldehyde](/img/structure/B11910620.png)
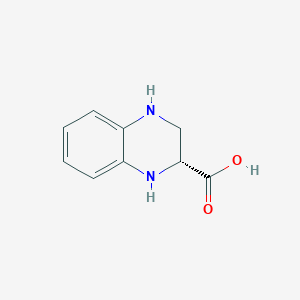
![(6-Chloro-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B11910623.png)

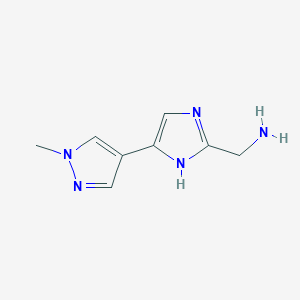


![1-Methyl-1H-imidazo[4,5-g]quinoxaline](/img/structure/B11910653.png)

![3H-Imidazo[4,5-b]pyridine acetate](/img/structure/B11910677.png)
![3-Oxa-9-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11910678.png)
